Product packaging for 2-(m-Tolyl)chroman(Cat. No.:)

2-(m-Tolyl)chroman

Cat. No.: B11879615
M. Wt: 224.30 g/mol
InChI Key: DNISDIOLVZVJMU-UHFFFAOYSA-N
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Description

2-(m-Tolyl)chroman is a chemical compound featuring the chroman core, a privileged scaffold prevalent in numerous natural products and pharmaceuticals with significant biological activities . The chroman structure is a fundamental motif in organic and medicinal chemistry, serving as a versatile building block for the diversified, asymmetric synthesis of complex polyheterocyclic compounds . Researchers value this scaffold for developing novel synthetic strategies, such as organocatalytic cascade reactions, to construct chiral chroman-containing structures with high stereogenic complexity . Chroman derivatives are frequently investigated for their potential pharmacological properties, which can include antibacterial, anti-viral, and enzyme inhibitory activities, making them vital in the discovery of new lead compounds . The integration of the m-Tolyl substituent expands the molecular diversity and modulates the electronic properties of the chroman core, offering a valuable intermediate for further chemical exploration and functionalization in drug discovery programs . This product is intended for research and development purposes in a laboratory setting only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O B11879615 2-(m-Tolyl)chroman

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2-(3-methylphenyl)-3,4-dihydro-2H-chromene

InChI

InChI=1S/C16H16O/c1-12-5-4-7-14(11-12)16-10-9-13-6-2-3-8-15(13)17-16/h2-8,11,16H,9-10H2,1H3

InChI Key

DNISDIOLVZVJMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CCC3=CC=CC=C3O2

Origin of Product

United States

Computational Chemistry and Molecular Modeling for Chroman Systems

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)-Related Parameters

Generating content for these sections without specific published data on 2-(m-Tolyl)chroman would lead to speculation and would not meet the required standards of scientific accuracy. Broader studies on other chroman derivatives exist, but per the instructions, discussion is strictly limited to this compound.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Methods

Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecule, providing fingerprints that reveal structural features, functional groups, and connectivity.

NMR spectroscopy is indispensable for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, particularly hydrogen (1H) and carbon-13 (13C), detailed information about the arrangement of atoms, their electronic environment, and their spatial relationships can be obtained.

1H NMR Spectroscopy: This technique provides information about the number, type, and connectivity of hydrogen atoms within the molecule. For 2-(m-Tolyl)chroman, the spectrum would reveal distinct signals for the aromatic protons, the protons of the tolyl methyl group, and the protons on the chroman ring system, including those adjacent to the oxygen atom and the chiral centers. Chemical shifts, signal multiplicities (singlets, doublets, triplets, multiplets), and coupling constants are critical for assigning specific proton environments. For instance, a reported 1H NMR spectrum for a related chroman derivative shows signals in the aromatic region (δ 6.93–7.39 ppm), a methyl group signal (δ 2.14 ppm), and signals for protons on the chroman ring system at δ 3.85–5.10 ppm nih.gov.

13C NMR Spectroscopy: This method provides information about the carbon backbone of the molecule. The 13C NMR spectrum of this compound would display signals corresponding to the aromatic carbons, the carbons of the tolyl group, and the various carbons within the chroman ring, including the quaternary carbons and those bearing substituents. The chemical shifts are highly sensitive to the electronic environment and hybridization of the carbon atoms. For example, a related chroman derivative exhibits 13C NMR signals in the range of δ 103.4 to 154.5 ppm, indicative of the aromatic and heterocyclic carbons nih.gov.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation) or HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish direct correlations between nuclei. COSY spectra reveal proton-proton couplings, while HSQC and HMBC spectra establish correlations between protons and directly bonded carbons (HSQC) or carbons separated by two or three bonds (HMBC). These multidimensional NMR experiments are crucial for unambiguously assigning all signals and confirming the connectivity of this compound, especially in complex structures or when distinguishing between similar structural motifs researchgate.net.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. HR-MS provides highly accurate mass measurements, allowing for the determination of the molecular formula.

HR-MS and ESI-HRMS: Electrospray Ionization (ESI) is a common ionization technique used in HR-MS for polar and thermally labile compounds. ESI-HRMS can detect protonated molecules ([M+H]+) or other adducts, providing a precise mass-to-charge ratio (m/z). For this compound, HR-MS would confirm its exact molecular weight, aiding in the identification of the compound and distinguishing it from isobaric species. For example, a related chroman derivative with a tolyl group has a calculated [M+H]+ of 432.1264, with an experimental value found at 432.1268 acs.org. Another related compound yielded an [M+H]+ of 408.0723, with the found value being 408.0727 acs.org.

LC-MS and GC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) combine the separation power of chromatography with the detection capabilities of mass spectrometry. LC-MS is suitable for non-volatile or thermally unstable compounds, while GC-MS is ideal for volatile and thermally stable compounds. These hyphenated techniques are used to identify and quantify components in a mixture, including impurities. The mass spectrum obtained provides fragmentation patterns that can further support structural elucidation. For instance, GC-MS can provide information on the molecular ion and characteristic fragment ions, aiding in the identification of the compound and any related impurities measurlabs.comnih.gov.

IR spectroscopy identifies functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, which correspond to the vibrational frequencies of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands associated with its structural features:

Aromatic C-H stretching: Typically observed in the region of 3030-3100 cm-1 pressbooks.publibretexts.org.

Aliphatic C-H stretching: Found in the region of 2850-3000 cm-1 nih.govrsc.org.

C=C stretching (aromatic rings): Usually appears in the range of 1450-1600 cm-1 rsc.orgfabad.org.trdiva-portal.org.

C-O stretching (ether linkage in chroman ring): Expected in the region of 1000-1300 cm-1 nih.govrsc.orgdiva-portal.org.

Methyl group (tolyl substituent): C-H stretching bands for the methyl group would appear around 2900-3000 cm-1 nih.govrsc.org.

The presence and position of these bands provide evidence for the functional groups present in this compound, complementing NMR and MS data. For example, a related chroman derivative exhibited IR bands at 3030, 2921, 2851 cm-1 (C-H stretching), 1753 cm-1 (C=O stretching, if present in the specific derivative), and 1494 cm-1 (aromatic C=C stretching) rsc.org.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating mixtures and quantifying the purity of a compound.

HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. It is particularly valuable for assessing the purity of organic compounds.

HPLC for Purity Assessment: In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Differences in the affinity of the sample components for the stationary and mobile phases lead to their separation. For this compound, HPLC analysis, often coupled with a UV-Vis detector (e.g., at 225 nm or 270 nm), can reveal the presence of any synthetic byproducts or degradation products. The purity is typically determined by peak area normalization, where the area of the main peak corresponding to this compound is compared to the total area of all detected peaks chromforum.orggoogle.com.

Chiral HPLC: If this compound possesses chiral centers, chiral HPLC is employed to separate its enantiomers. This is crucial for understanding the stereochemistry of the compound and ensuring the desired enantiomer is obtained with high enantiomeric excess (ee). Chiral stationary phases are used in these analyses. Research has reported the determination of enantiomeric excess for related chroman derivatives using chiral HPLC columns such as Daicel Chiralpak IB or IA, with specific mobile phase compositions (e.g., n-hexane/i-PrOH mixtures) and detection wavelengths nih.govacs.orgacs.org. For example, an ee of 97% was determined for a related compound using a Daicel Chiralpak IB column with a specific solvent system nih.govacs.org.

Gas Chromatography (GC) is another powerful separation technique, particularly useful for volatile and thermally stable compounds.

GC for Purity Analysis: Similar to HPLC, GC separates components of a sample based on their differential partitioning between a mobile gas phase and a stationary phase within a column. The sample is vaporized and carried through the column by an inert carrier gas (e.g., helium, nitrogen). GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS), can effectively quantify volatile impurities in this compound. The retention time and peak area are used for identification and quantification. GC is a standard method for analyzing residual solvents and other volatile impurities in synthesized compounds shimadzu.comlibretexts.org.

Biological Activity Research and Mechanistic Investigations of Chroman Derivatives

In Vitro Studies on Molecular Targets and Pathways

Research into chroman derivatives has focused on their interactions with various molecular targets and their ability to modulate cellular pathways.

While direct enzyme inhibition data for 2-(m-Tolyl)chroman was not identified, studies on closely related chroman structures have shown promising results. For instance, the compound (2S,3R)-3-methyl-2-(p-tolyl)chroman-4-one, a structural analog featuring a para-tolyl group and a ketone at the 4-position, has been investigated for its inhibitory effects. This compound demonstrated inhibitory activity against Sirtuin 2 (Sirt2) with an IC₅₀ value of 3.2 µM, suggesting potential in modulating cellular deacetylation processes. Additionally, it exhibited agonist activity for Somatostatin Receptors (SSTR2) with a Ki value of 120 nM, indicating potential in receptor-mediated signaling pathways vulcanchem.com.

Therefore, it is not possible to provide an in-depth and scientifically accurate article covering the synthesis, biological activities, pharmacological applications, and future perspectives solely for “this compound” as requested.

To fulfill the user's request, a broader scope focusing on a more extensively studied class of related compounds, such as 2-arylchromans or tolyl-substituted chromans in general, would be necessary. However, this would deviate from the strict instruction to focus solely on “this compound”.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(m-Tolyl)chroman, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with established flavan/chroman synthesis protocols, such as acid-catalyzed cyclization of substituted chalcones or metal-mediated coupling reactions. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst selection (e.g., HCl vs. Lewis acids). Use a fractional factorial design to optimize yield, monitoring intermediates via TLC or HPLC. Report detailed experimental conditions (e.g., molar ratios, reaction time) to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Combine 1^1H/13^13C NMR to confirm the chroman backbone and meta-tolyl substitution pattern. For NMR ambiguities (e.g., overlapping signals), employ 2D techniques like COSY or HSQC. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies hydroxyl or ether functional groups. Cross-reference spectral data with computational predictions (e.g., DFT-based chemical shift calculations) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at regular intervals (e.g., 0, 7, 14 days). Use Arrhenius kinetics to extrapolate shelf-life under standard conditions. Include control samples to distinguish hydrolytic vs. oxidative degradation pathways .

Q. What strategies are recommended for conducting a systematic literature review on this compound?

  • Methodological Answer : Utilize databases like SciFinder or Reaxys with search terms "this compound" and related IUPAC names. Filter results by publication date (last 10 years) and document type (peer-reviewed articles). Organize findings into tables comparing synthesis routes, biological activities, and spectral data. Highlight gaps, such as limited in vivo studies or conflicting bioactivity reports .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound derivatives?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in derivatization reactions. For biological studies, use molecular docking (AutoDock Vina) to simulate binding to target proteins (e.g., kinases or GPCRs). Validate predictions with in vitro assays and correlate computational binding energies with experimental IC50_{50} values .

Q. What approaches resolve ambiguities in the stereochemical assignment of this compound derivatives?

  • Methodological Answer : Employ NOESY/ROESY NMR to identify spatial proximities between protons, confirming stereochemistry. For chiral centers, compare experimental optical rotation with calculated values (e.g., using Gaussian09). Alternatively, synthesize enantiomers via asymmetric catalysis and compare biological activity profiles .

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Re-eassay the compound under standardized conditions (e.g., cell line, incubation time, dose range). Control for variables like solvent (DMSO concentration ≤0.1%) and batch-to-batch purity (HPLC ≥95%). Perform meta-analyses of published data to identify confounding factors, such as differences in assay endpoints or statistical methods .

Q. What experimental designs are optimal for evaluating this compound’s pharmacokinetic properties?

  • Methodological Answer : Use in vitro models (Caco-2 cells for permeability, liver microsomes for metabolic stability) alongside in vivo pharmacokinetic studies (rodents). Quantify plasma concentrations via LC-MS/MS and calculate parameters (AUC, t1/2t_{1/2}, CmaxC_{\text{max}}). Compare results with structural analogs to establish structure-pharmacokinetic relationships .

Methodological Guidelines for Data Presentation

  • Tables : Include comparative tables for synthesis yields, spectral data, or bioactivity results. For example:
Synthesis RouteCatalystSolventYield (%)Purity (HPLC)
Acid-catalyzed cyclizationHClEthanol6892
Pd-mediated couplingPd(OAc)2_2DMF8598
  • Figures : Use line graphs for stability profiles (degradation vs. time) and bar charts for bioactivity comparisons. Avoid overcrowding figures; instead, use supplementary materials for extensive datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.